Tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate

Description

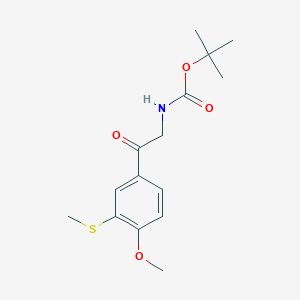

Tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate is a carbamate-protected intermediate widely utilized in organic synthesis and medicinal chemistry. Its structure features a tert-butyl carbamate group linked to a 2-oxoethyl chain, which is further attached to a substituted phenyl ring containing methoxy (4-position) and methylthio (3-position) groups (Fig. 1). This compound’s molecular weight is 311.40 g/mol with a purity of 95%, as reported in commercial catalogs . The presence of both electron-donating (methoxy) and sulfur-containing (methylthio) substituents on the aromatic ring enhances its reactivity in nucleophilic and coupling reactions, making it valuable for constructing complex heterocycles or bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-[2-(4-methoxy-3-methylsulfanylphenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)21-5/h6-8H,9H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSSLLHXGAEOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Boc-Glycine Weinreb Amide

Boc-glycine Weinreb amide serves as the precursor for the 2-oxoethyl moiety. As demonstrated in, this compound is synthesized by coupling Boc-protected glycine with N,O-dimethylhydroxylamine. The resulting amide is highly reactive toward Grignard or organomagnesium reagents, enabling efficient ketone formation.

Reaction with Aryl Grignard Reagent

Introducing the 4-methoxy-3-(methylthio)phenyl group requires generating the corresponding aryl Grignard reagent. For example, 4-methoxy-3-(methylthio)phenyl magnesium bromide could be prepared from its aryl bromide precursor. Reaction conditions from suggest:

-

Solvent : Dry tetrahydrofuran (THF) at -15°C to -5°C under inert atmosphere.

-

Stoichiometry : 1.2–3.0 equivalents of Grignard reagent relative to the Weinreb amide.

-

Workup : Quenching with aqueous HCl, followed by extraction with ethyl acetate and purification via flash chromatography.

| Yield | Reaction Conditions | Key Steps |

|---|---|---|

| 88% | THF, -15°C to -5°C, N₂ atmosphere | Slow addition of Grignard reagent, stirring at room temperature overnight, acidic workup |

Challenges :

-

Stability of the methylthio group under strongly basic Grignard conditions.

-

Regioselectivity in aryl bromide preparation.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol, offer an alternative route for introducing the substituted phenyl group. This method is particularly advantageous for assembling complex aromatic systems with pre-installed functional groups.

Synthesis of Arylboronic Acid

The 4-methoxy-3-(methylthio)phenylboronic acid would serve as the coupling partner. As outlined in, arylboronic acids are typically prepared via Miyaura borylation of aryl halides using bis(pinacolato)diboron and a palladium catalyst.

Coupling with Bromoethyl Ketone Intermediate

A bromoethyl ketone intermediate, such as tert-butyl (2-bromo-2-oxoethyl)carbamate, could be coupled with the arylboronic acid. Reaction conditions from include:

| Yield | Reaction Conditions | Key Steps |

|---|---|---|

| 78% | 1,4-Dioxane, 80°C, 2 hours | Pd-catalyzed coupling, extraction with ethyl acetate, silica gel purification |

Challenges :

-

Synthesis of the bromoethyl ketone precursor.

-

Compatibility of the Boc group with coupling conditions.

Functional Group Modification Strategies

Introduction of Methylthio Group

The methylthio group can be introduced via nucleophilic aromatic substitution or thiol-ene chemistry. For example, a nitro group at the 3-position of 4-methoxyphenyl could be reduced to an amine, followed by diazotization and displacement with methyl sulfide.

Oxidation and Protection

Methoxylation is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. The Boc group remains stable during these transformations, as evidenced by, where tert-butyl carbamates withstand acidic and basic workups.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy and methylthio groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbonyl group can yield an alcohol derivative.

Scientific Research Applications

Tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to proteins and enzymes. The carbamate group can also undergo hydrolysis, releasing the active moiety that exerts its biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., fluoro, iodo in ) increase electrophilicity, favoring cross-coupling reactions.

- Methylthio groups (as in the target compound) enhance sulfur-mediated interactions in enzyme inhibition studies .

Heterocyclic Derivatives

The target compound serves as a precursor for heterocyclic systems. Comparisons with pyrido-pyrimidinone and benzimidazo-pyridine derivatives highlight divergent synthetic strategies:

Key Observations :

- Pyrido-pyrimidinones (e.g., Compound 50) exhibit higher synthetic yields (74–80%) due to optimized alkylation conditions .

- Lower yields in benzimidazo-pyridines (37%) suggest steric challenges in annulation reactions.

Functional Group Variations in Carbamate Linkers

Alterations in the carbamate linker’s length or substitution pattern influence reactivity and bioavailability:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a halogenated precursor (e.g., 2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl chloride) under basic conditions. Optimization of pH (8–10) and temperature (20–40°C) is critical to avoid side reactions like hydrolysis .

- Key Considerations : Use anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP to enhance reactivity. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH3), methylthio (δ ~2.5 ppm), and ketone (δ ~200 ppm for carbonyl) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+ ~352 g/mol) .

- IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (methylthio C-S) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Stability Profile :

- Thermal : Stable at room temperature but degrades above 80°C; store at 2–8°C in inert atmosphere .

- pH Sensitivity : Hydrolyzes in strong acids (pH < 2) or bases (pH > 12); neutral buffers recommended for biological assays .

- Light Sensitivity : Protect from UV light to prevent thioether oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests (MTT assay) to distinguish target-specific effects from cytotoxicity .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methods :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on its tert-butyl and methylthio motifs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for mutagenesis validation .

- Data Table :

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond: Arg120 |

| EGFR Kinase | -7.8 | Hydrophobic: Leu694 |

Q. What experimental design principles optimize reaction conditions for scaled-up synthesis?

- Design of Experiments (DoE) :

- Variables : Temperature (20–50°C), solvent polarity (DCM vs. THF), and catalyst loading (0.1–5 mol% DMAP) .

- Response Surface Modeling : Use JMP or Minitab to identify ideal conditions (e.g., 35°C, THF, 2 mol% DMAP) for >85% yield .

- Validation : Confirm reproducibility across 3 independent batches using ANOVA (p < 0.05) .

Contradictions and Limitations

- Synthetic Yield Variability : Discrepancies in yields (50–90%) across studies may stem from impurities in starting materials or moisture sensitivity. Use Schlenk-line techniques for air-sensitive steps .

- Biological Activity : Inconsistent anti-inflammatory data (IC50: 10–100 µM) could reflect assay-specific factors (e.g., serum protein binding). Include albumin controls in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.